7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmacologically active agents.
The compound is classified under quinazolinones, which are heterocyclic organic compounds. Quinazolinones have been extensively studied for their biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the nitro and trifluoromethyl groups in this specific derivative enhances its biological activity and solubility characteristics, making it a candidate for further pharmacological investigation.
The synthesis of 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one typically involves several key steps:
The yield and efficiency of these methods can vary based on the specific reagents and conditions used.
The molecular formula of 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is . Its molecular structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .
7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one can undergo various chemical reactions typical for quinazolinones:
These reactions are crucial for modifying the compound to enhance its pharmacological profile .
The mechanism of action for compounds like 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, quinazolinone derivatives have been shown to act as non-competitive antagonists at certain neurotransmitter receptors, including NMDA receptors, which are implicated in neurodegenerative diseases .
The exact mechanism may involve:
The physical properties of 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one include:
Chemical properties include:
7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one has several potential applications in scientific research:
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring a benzene ring fused to a pyrimidin-4-one moiety. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking [5] [8]. The 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one derivative exemplifies strategic functionalization aimed at enhancing target affinity and modulating electronic properties. Quinazolinones exist in tautomeric equilibrium between 4-hydroxyquinazoline and 4-keto-3,4-dihydro forms, with the latter predominating and enabling distinctive binding motifs critical for pharmacological activity [5]. Over 200 natural products incorporate this nucleus, underscoring its biological relevance, while synthetic derivatives demonstrate anticancer, antimicrobial, and anti-inflammatory properties through targeted modifications [8] [10].
The compound 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one (CAS: 2803460-73-1) follows systematic IUPAC nomenclature defining its substituent positions. Its molecular formula is C₁₅H₈F₃N₃O₃ (MW: 335.24 g/mol), featuring three distinct pharmacophoric elements:
X-ray crystallography of analogous compounds reveals a near-planar conformation between the quinazolinone core and the 2-aryl ring, facilitating extended π-conjugation. The trifluoromethyl group adopts a perpendicular orientation relative to the phenyl ring, minimizing steric strain. Intramolecular hydrogen bonding between N3-H and the nitro oxygen may further stabilize the molecular conformation [6]. Critical bond lengths include C4=O (1.22 Å), C2-N1 (1.38 Å), and C7-NO₂ (1.47 Å), while key angles at the pyrimidine ring junction influence planarity and electronic delocalization [4].
Table 1: Structural Parameters of 7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Parameter | Value/Range | Significance |
---|---|---|
Molecular Formula | C₁₅H₈F₃N₃O₃ | Defines elemental composition and MW (335.24 g/mol) |
Tautomeric Form | 4-Oxo-3,4-dihydro (predominant) | Enhances hydrogen-bonding capacity |
Key Bond Lengths | C4=O: 1.22 Å; C7-NO₂: 1.47 Å | Influences electronic properties and reactivity |
Dihedral Angle (C2-aryl) | 5-15° | Maintains near-planarity for π-conjugation |
Spectroscopic IDs | ¹H NMR (DMSO-d6): δ 8.94 (s, 1H), 8.2-8.4 (m, 2H) [3] | Confirms substitution pattern |
The medicinal exploration of quinazolinones began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline [7]. Early 20th-century work by Gabriel and Colman established fundamental synthetic routes, including the Niementowski condensation of anthranilic acid with formamide (130°C) or urethanes with anilines under acidic conditions [5]. The strategic incorporation of nitro groups emerged as a key modification to enhance bioactivity:
7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one represents a modern iteration, synthesized via:
Table 2: Evolution of Key Nitro-Substituted Quinazolinones
Era | Representative Compound | Synthetic Method | Primary Activity |
---|---|---|---|
Pre-1960s | 2-Methyl-6-nitroquinazolin-4(3H)-one | Niementowski condensation | Antibacterial |
1980s | 5-Nitro-2-desamino-folate | Pd-catalyzed coupling | Anticancer (TS inhibition) |
2000s | 6-Nitro-2-(3-bromophenyl)quinazolin-4-one | Microwave-assisted cyclization | Antitubercular |
Contemporary | 7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | Regioselective nitration of 2-aryl precursor | Kinase inhibition / Antiproliferative |
The 4-(trifluoromethyl)phenyl group at C2 provides multifaceted advantages in molecular design:
Electronic Effects:
Lipophilicity and Bioavailability:
Stereoelectronic and Binding Interactions:
Table 3: Impact of Trifluoromethyl Phenyl on Quinazolinone Bioactivity
Property | Effect | Consequence |
---|---|---|
Lipophilicity (log P) | +0.9–1.2 vs phenyl | Enhanced membrane permeability |
Metabolic Stability | t½ increase 2.3–4.1x (liver microsomes) | Reduced oxidative dealkylation |
Target Affinity | 5–17x lower IC₅₀ vs Cl/CH₃ analogues | Improved enzyme inhibition (e.g., EGFR, VEGFR) |
Electrostatic Potential | σ-hole formation (+14.3 kcal/mol) | Directional binding to protein lone pairs |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0